molecular formula C15H21ClN2O3S B2922725 2-chloro-N-{1-[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethyl}-N-methylpropanamide CAS No. 2411314-80-0

2-chloro-N-{1-[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethyl}-N-methylpropanamide

Cat. No.: B2922725
CAS No.: 2411314-80-0
M. Wt: 344.85
InChI Key: HBARZAVCGOTFCM-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethyl}-N-methylpropanamide is a complex organic compound that features a thiazolidine ring, a phenyl group, and a chlorinated amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethyl}-N-methylpropanamide typically involves multiple steps

    Thiazolidine Ring Formation: The thiazolidine ring can be synthesized by reacting a thiol with an amine in the presence of a suitable oxidizing agent.

    Phenyl Group Introduction: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

    Chlorinated Amide Formation: The final step involves the chlorination of the amide group using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{1-[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethyl}-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the amide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dechlorinated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-{1-[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethyl}-N-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethyl}-N-methylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cell proliferation.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide
  • 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxyethyl)acetamide
  • 2-chloro-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid

Uniqueness

2-chloro-N-{1-[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethyl}-N-methylpropanamide is unique due to its specific structural features, such as the combination of a thiazolidine ring and a phenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-11(16)15(19)17(3)12(2)13-7-4-5-8-14(13)18-9-6-10-22(18,20)21/h4-5,7-8,11-12H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBARZAVCGOTFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N2CCCS2(=O)=O)N(C)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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